N-(5-Nitro-thiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide
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Overview
Description
2-[(4-methylphenyl)sulfonyl]-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides and thiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfonyl]-N-(5-nitro-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 5-nitro-2-aminothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)sulfonyl]-N-(5-nitro-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Boronic acids and palladium catalysts under mild conditions.
Major Products Formed
Reduction: Formation of 2-[(4-methylphenyl)sulfonyl]-N-(5-amino-1,3-thiazol-2-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-[(4-methylphenyl)sulfonyl]-N-(5-nitro-1,3-thiazol-2-yl)acetamide has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its antimicrobial and anti-inflammatory properties.
Biological Studies: Used as a probe to study enzyme inhibition and protein interactions.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfonyl]-N-(5-nitro-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: Another sulfonamide with antimicrobial properties.
Ritonavir: Contains a thiazole ring and is used as an antiretroviral drug.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
2-[(4-methylphenyl)sulfonyl]-N-(5-nitro-1,3-thiazol-2-yl)acetamide is unique due to its combination of a sulfonyl group and a nitro-thiazole moiety, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C12H11N3O5S2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H11N3O5S2/c1-8-2-4-9(5-3-8)22(19,20)7-10(16)14-12-13-6-11(21-12)15(17)18/h2-6H,7H2,1H3,(H,13,14,16) |
InChI Key |
WHDMILGUFJOJNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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